molecular formula C18H25NO5 B12755201 1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- CAS No. 87421-59-8

1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)-

Cat. No.: B12755201
CAS No.: 87421-59-8
M. Wt: 335.4 g/mol
InChI Key: RCYQXSCEIUPTHM-BFHYXJOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- is a chemical compound with the molecular formula C18H25NO5 and a molecular weight of 335.44 g/mol This compound is known for its unique structure, which includes a tropane ring system and a trimethoxybenzoate ester group

Preparation Methods

The synthesis of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- typically involves the esterification of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- involves its interaction with specific molecular targets and pathways. The compound’s tropane ring system allows it to bind to certain receptors in the nervous system, potentially modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- can be compared with other similar compounds, such as:

The uniqueness of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- lies in its combination of the tropane ring system and the trimethoxybenzoate ester group, which imparts distinct chemical and biological properties that are valuable for various scientific research applications.

Properties

CAS No.

87421-59-8

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

[(1R,2R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C18H25NO5/c1-19-12-5-7-13(19)14(8-6-12)24-18(20)11-9-15(21-2)17(23-4)16(10-11)22-3/h9-10,12-14H,5-8H2,1-4H3/t12-,13+,14+/m0/s1

InChI Key

RCYQXSCEIUPTHM-BFHYXJOUSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H](CC2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CN1C2CCC1C(CC2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.